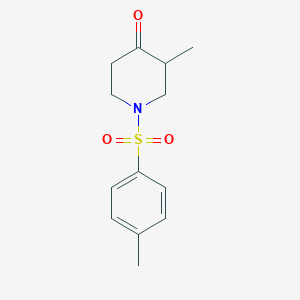

3-Methyl-1-tosylpiperidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO3S |

|---|---|

Molecular Weight |

267.35 g/mol |

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-one |

InChI |

InChI=1S/C13H17NO3S/c1-10-3-5-12(6-4-10)18(16,17)14-8-7-13(15)11(2)9-14/h3-6,11H,7-9H2,1-2H3 |

InChI Key |

CEGLVGHCQTVTGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Methyl 1 Tosylpiperidin 4 One

Reactions Involving the Ketone Functionality at C-4

The carbonyl group at the C-4 position is a key site for a variety of chemical transformations, including nucleophilic additions, reductions, and enolate-based reactions.

The ketone functionality of piperidin-4-ones readily undergoes nucleophilic addition reactions with a range of reagents, leading to a diverse array of derivatives. These reactions are fundamental for creating new analogs with potentially altered biological activities. Condensation reactions with amine derivatives are commonly employed to produce imine-based products. For instance, reactions with semicarbazide (B1199961) and thiosemicarbazide (B42300) yield the corresponding semicarbazones and thiosemicarbazones. rdd.edu.iq Similarly, hydroxylamine (B1172632) hydrochloride can be used to form oximes, and various hydrazines can produce hydrazone derivatives. rdd.edu.iqasianpubs.org

These derivatization reactions typically proceed by the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction conditions are often mildly acidic to facilitate the dehydration step. doi.org

Table 1: Examples of Nucleophilic Addition and Derivatization at C-4

| Reagent | Product Type | General Conditions |

|---|---|---|

| Semicarbazide hydrochloride | Semicarbazone | Ethanol (B145695), heat rdd.edu.iq |

| Thiosemicarbazide | Thiosemicarbazone | Ethanol, catalytic acid, reflux rdd.edu.iq |

| Hydroxylamine hydrochloride | Oxime | Ethanol, pyridine (B92270) rdd.edu.iq |

| Hydrazinecarboxylate | Hydrazone | Methanol, acetic acid, reflux doi.org |

The reduction of the C-4 ketone in substituted piperidones is a critical transformation that generates chiral piperidin-4-ol derivatives. The stereochemical outcome of this reduction is of significant interest and is influenced by the steric and electronic environment around the carbonyl group. The facial selectivity of the hydride attack, whether it occurs from the axial or equatorial face of the piperidine (B6355638) ring, determines the configuration of the resulting hydroxyl group.

The stereoselectivity of hydride reduction in cyclic ketones can be influenced by several factors, including the steric bulk of the reducing agent and the conformational preferences of the substrate. researchgate.net For N-acylpiperidones, small hydride reagents like lithium aluminum hydride (LiAlH₄) can sometimes favor reaction through a higher-energy twist-boat conformation, leading to unexpected stereochemical outcomes. researchgate.net In contrast, bulkier hydride reagents generally attack from the less sterically hindered face of the more stable chair conformation. researchgate.net

In the case of 3-Methyl-1-tosylpiperidin-4-one, the methyl group at C-3 creates a stereocenter and directs the incoming nucleophile. Generally, hydride attack is expected to occur from the face opposite to the C-3 methyl group to minimize steric hindrance. The choice of reducing agent can fine-tune this selectivity.

Table 2: Facial Selectivity in the Reduction of Substituted Piperidones

| Reducing Agent | Expected Major Diastereomer (Alcohol) | Rationale |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | trans | A relatively small hydride donor, attacks preferentially from the equatorial face to avoid steric clash with axial hydrogens, but selectivity is influenced by the C-3 substituent. |

| Lithium aluminum hydride (LiAlH₄) | trans | A small, highly reactive hydride that can exhibit different selectivity profiles based on substrate conformation. researchgate.net |

Note: The cis/trans nomenclature refers to the relative orientation of the C-3 methyl group and the newly formed C-4 hydroxyl group.

Computational studies on related endocyclic iminium ions have shown that diastereoselectivity is often governed by minimizing torsional strain in the transition state. nih.gov Hydride attack occurs via a trajectory that leads to the most stable half-chair-like conformation of the product. nih.gov

The protons on the carbons alpha to the C-4 ketone (C-3 and C-5) are acidic and can be removed by a suitable base to form an enolate. This enolate intermediate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

Michael addition, the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a classic example of a reaction that proceeds through an enolate. Piperidones can act as the nucleophilic component in Michael additions. asianpubs.org For this compound, enolization can occur towards either C-3 or C-5. However, enolization towards the more substituted C-3 position is generally less favored. Therefore, reactions with electrophiles are most likely to occur at the C-5 position.

Furthermore, direct alkylation at the alpha position can be achieved by treating the piperidone with a strong base, such as s-BuLi, to generate the enolate, followed by the addition of an alkyl halide. researchgate.net This strategy allows for the introduction of additional substituents on the piperidine ring, further diversifying the molecular structure.

Transformations at the Piperidine Nitrogen (N-1)

The N-tosyl group serves as a robust protecting group for the piperidine nitrogen. Its removal and subsequent functionalization are key steps in the synthesis of many piperidine-containing target molecules.

The p-toluenesulfonyl (tosyl) group is stable under a variety of reaction conditions, but its removal can be challenging and often requires harsh conditions. scispace.com Several methods have been developed for the deprotection of N-tosyl amides and amines.

Commonly used reagents for N-tosyl deprotection include strong acids like hydrogen fluoride (B91410) (HF) or reducing agents like sodium in liquid ammonia. scispace.com Milder conditions have also been reported, such as using methanesulfonic acid (MeSO₃H) in trifluoroacetic acid (TFA) with thioanisole (B89551) as a scavenger. researchgate.net Another mild approach involves the use of carboxylic anhydrides, such as acetic anhydride, in the presence of pyridine. scispace.com The choice of deprotection method depends on the compatibility of other functional groups present in the molecule.

Table 3: Selected Reagents for N-Tosyl Deprotection

| Reagent(s) | Conditions | Reference |

|---|---|---|

| MeSO₃H, Thioanisole, TFA | Room Temperature | researchgate.net |

| Acetic Anhydride, Pyridine | Mild | scispace.com |

| Sodium in liquid ammonia | Reductive cleavage | scispace.com |

Once the tosyl group is removed, the resulting secondary amine, 3-methylpiperidin-4-one (B1313904), becomes available for a wide range of N-functionalization reactions. chemicalbook.com This step is crucial for building molecular complexity and synthesizing libraries of compounds for various applications.

The secondary amine can undergo N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and reductive amination with aldehydes or ketones. doi.orgresearchgate.net It can also participate in aza-Michael additions to α,β-unsaturated systems. researchgate.net These reactions provide access to a vast chemical space of N-substituted 3-methylpiperidin-4-one derivatives, which are precursors to numerous biologically active molecules. For example, N-chloroacetylation has been used as a step in creating hybrid molecules with potential biological activity. doi.org

Reactivity at the Methyl Group (C-3) and Adjacent Positions

The reactivity of the piperidone ring is significantly influenced by the substituents at the C-3 position. The presence of a methyl group and an adjacent carbonyl creates distinct reactive sites that can be targeted for further molecular elaboration.

Selective Functionalization of C-3 Methyl and Adjacent Carbons

The primary site of reactivity adjacent to the C-3 methyl group is the α-carbon (C-3) itself, owing to the acidity of the α-proton. Deprotonation at this position by a suitable base generates a nucleophilic enolate intermediate. Due to the negative charge being delocalized between the α-carbon and the oxygen atom, enolates are ambident nucleophiles, capable of reacting with electrophiles at either the carbon or oxygen atom. libretexts.org However, reactions with most carbon-based electrophiles (soft electrophiles) preferentially occur at the α-carbon. bham.ac.uk

The formation of the enolate from this compound is regiochemically unambiguous, as there is only one proton at the C-3 position and the other α-position (C-5) is typically less acidic. This enolate is a key intermediate for introducing a variety of functional groups at the C-3 position through reactions such as alkylation or halogenation. libretexts.orgmasterorganicchemistry.com While direct functionalization of the C-3 methyl group itself is less common, the reactivity of the C-3 methine position provides a reliable handle for stereoselective modifications of the piperidone scaffold.

Site-Selective Carbon-Hydrogen Bond Functionalization

Direct C-H functionalization of saturated heterocycles like piperidine presents a formidable challenge in synthetic chemistry due to the presence of multiple, chemically similar C-H bonds. nih.gov The site-selectivity is governed by a combination of electronic and steric factors. For the piperidine ring, the general reactivity trends are as follows:

C-2 Position: Electronically activated due to the adjacent nitrogen atom, making the C-H bond more susceptible to cleavage. However, this position can also be sterically hindered. researchgate.net

C-3 Position: Electronically deactivated due to the inductive effect of the nitrogen-protecting group. researchgate.net

C-4 Position: Generally less reactive but can be targeted by sterically demanding catalysts that override the electronic preference for the C-2 position. researchgate.net

Research into rhodium-catalyzed C-H functionalization has shown that site-selectivity can be controlled by the choice of catalyst and the nitrogen-protecting group. researchgate.net However, achieving functionalization at the C-3 position is particularly difficult. Studies often report indirect methods, such as the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening to install a substituent at C-3. researchgate.net

Mechanistic studies using deuterium (B1214612) labeling on related N-protected piperidines have provided insight into the C-H activation step. For example, experiments with N-Cbz piperidine and a palladium catalyst showed deuterium incorporation at the C-2 and C-4 positions but not at the C-3 position. acs.org This suggests that direct C-H activation at C-3 is kinetically disfavored under these conditions.

| Position | Electronic Influence | Steric Hindrance | Typical Reactivity / Approach |

| C-2 | Activated by adjacent Nitrogen | Can be sterically hindered | Favored site for C-H functionalization |

| C-3 | Deactivated by N-protecting group | Less hindered than C-2 | Difficult to functionalize directly; often requires indirect methods |

| C-4 | Remote, less electronically biased | Accessible | Can be targeted with bulky catalysts to overcome C-2 preference |

This table summarizes general principles of site-selectivity in piperidine C-H functionalization.

Ring-Opening and Rearrangement Reactions of the Piperidone Core

While the piperidone ring is relatively stable, specific rearrangement reactions are pivotal not in its degradation, but in its synthesis, providing access to this important heterocyclic core from acyclic or different heterocyclic precursors.

Aza-Achmatowicz Rearrangement Pathways

The Aza-Achmatowicz rearrangement is a powerful synthetic method for constructing functionalized piperidinone rings, rather than a reaction that this compound itself undergoes. This oxidative rearrangement transforms N-protected furfurylamines into 6-hydroxy-2H-pyran-3(6H)-one derivatives, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and natural products.

The reaction is typically initiated by the oxidation of an N-tosyl furfurylamine (B118560) with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This process leads to the formation of a dihydropyridinone structure that embodies the core of the piperidone skeleton. These intermediates can then be subjected to further chemical modifications to produce a wide array of substituted piperidines. The versatility of the Aza-Achmatowicz reaction makes it a cornerstone in the synthesis of alkaloids and other biologically active piperidine-containing compounds.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Mechanistic insights are often drawn from studies of its formation and the reactivity of its core functional groups.

A primary route to the formation of the 4-piperidone (B1582916) ring system is the Dieckmann condensation. wikipedia.orgorganic-chemistry.org This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a strong base. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through several key steps:

Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to generate a nucleophilic enolate ion. wikipedia.orgchemistrysteps.com

Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution, forming a six-membered ring. libretexts.orgmasterorganicchemistry.com

Formation of β-Keto Ester: The initial product is a cyclic β-keto ester. The driving force for the reaction is often the deprotonation of this highly acidic intermediate by the base. chemistrysteps.com

Hydrolysis and Decarboxylation: The resulting β-keto ester can then be hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final cyclic ketone, in this case, the piperidone ring.

The reactivity of the final product, this compound, is dominated by the chemistry of its enolate. As previously mentioned, the enolate generated at the C-3 position is a potent nucleophile. Mechanistic studies on the C-H amination of related N-halo amides to form piperidines have shown significant primary kinetic isotope effects (KIE), indicating that the C-H bond cleavage is the rate-determining step in those transformations. nih.gov Such studies highlight the importance of the C-H bond strength and the nature of the catalyst in determining the feasibility and rate of functionalization reactions on the piperidine ring.

Stereochemical Aspects in the Synthesis and Reactions of 3 Methyl 1 Tosylpiperidin 4 One

Diastereoselectivity in Ketone Reductions and Derivatizations

The reduction of the C4-carbonyl group in 3-methyl-1-tosylpiperidin-4-one can lead to the formation of two diastereomeric alcohols: cis- and trans-3-methyl-1-tosylpiperidin-4-ol. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the conformational preferences of the piperidinone ring. Generally, the piperidinone ring adopts a chair conformation where the C3-methyl group preferentially occupies the equatorial position to minimize steric interactions.

The diastereoselectivity of the reduction arises from the direction of hydride attack on the carbonyl group. Bulky reducing agents, such as L-Selectride, tend to approach the carbonyl from the less sterically hindered face, which is typically the axial direction, leading to the formation of the cis-alcohol. Conversely, less sterically demanding reducing agents, like sodium borohydride (B1222165), can attack from the equatorial face, resulting in the trans-alcohol. This stereodivergent reduction provides a powerful tool for selectively accessing either diastereomer.

The derivatization of the enolate of this compound also exhibits diastereoselectivity. The incoming electrophile will preferentially approach from the face opposite to the C3-methyl group, leading to a trans relationship between the methyl group and the newly introduced substituent.

Table 1: Representative Diastereoselectivity in the Reduction of 3-Substituted-4-Piperidones

| Reducing Agent | Predominant Diastereomer | Rationale |

| L-Selectride® (Lithium tri-sec-butylborohydride) | cis | Bulky hydride attacks from the less hindered axial face. |

| Sodium Borohydride (NaBH₄) | trans | Less hindered hydride can attack from the equatorial face. |

| Lithium Aluminum Hydride (LiAlH₄) | Mixture, often favoring trans | Small, reactive hydride with less pronounced selectivity. |

Note: This table represents general trends observed for 3-substituted-4-piperidones. The exact diastereomeric ratios for this compound may vary depending on specific reaction conditions.

Enantioselective Control in Building Block Preparation

The synthesis of enantiopure this compound is of significant interest for the preparation of chiral piperidine-containing bioactive molecules. Several strategies can be employed to achieve enantioselective control.

One common approach involves the use of a chiral auxiliary. For instance, a chiral amine can be used to form a chiral enamine or imine intermediate from a precursor to the piperidinone. Subsequent diastereoselective alkylation to introduce the methyl group at the C3 position, followed by removal of the chiral auxiliary, can yield the desired enantiomer of this compound.

Another powerful strategy is asymmetric conjugate addition. A Michael addition of a methyl organocuprate to an appropriate α,β-unsaturated precursor, catalyzed by a chiral ligand, can establish the stereocenter at the C3 position with high enantioselectivity. Subsequent cyclization would then afford the chiral piperidinone.

Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of this compound or a precursor. Lipases, for example, can selectively acylate one enantiomer of a corresponding alcohol, allowing for the separation of the two enantiomers.

While specific examples for the enantioselective synthesis of this compound are not extensively reported, the application of these well-established methodologies provides a clear pathway to obtaining this valuable chiral building block. For example, the synthesis of other chiral piperidines, such as intermediates for (-)-paroxetine, has been successfully achieved using asymmetric conjugate addition reactions. researchgate.net

Influence of Conformational Preferences on Stereochemical Outcomes

The conformational preferences of the this compound ring are a dominant factor in determining the stereochemical outcome of its reactions. The piperidinone ring exists predominantly in a chair conformation. In this conformation, the bulky N-tosyl group and the C3-methyl group will arrange themselves to minimize steric strain.

The C3-methyl group strongly prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C5. libretexts.org This equatorial preference locks the conformation of one side of the ring, thereby creating a significant steric bias.

This conformational rigidity has a direct impact on the facial selectivity of reactions at the C4-carbonyl. Nucleophilic attack, such as in ketone reductions, is sterically hindered on the side of the ring occupied by the equatorial methyl group. Therefore, the trajectory of the incoming nucleophile is directed to the opposite face. As discussed in section 4.1, bulky reagents will attack from the axial direction, leading to the cis product, where the new hydroxyl group is on the same side as the methyl group relative to the plane of the ring.

Applications of 3 Methyl 1 Tosylpiperidin 4 One in Complex Organic Synthesis

Utilization as a Building Block for Nitrogen-Containing Heterocycles

The inherent structural features of 3-Methyl-1-tosylpiperidin-4-one make it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocycles. The piperidine (B6355638) core is a common motif in numerous alkaloids and pharmaceutical agents, and the presence of the ketone and the adjacent chiral center provides a handle for further stereocontrolled modifications.

Synthesis of Spirocyclic Scaffolds

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. This compound is a valuable precursor for the synthesis of spiropiperidine derivatives. One notable application is in the synthesis of spiro[piperidine-3,3'-oxindoles]. These structures are typically accessed through the reaction of the piperidone with isatins, where the C-3 position of the piperidone becomes the spiro-center. The methyl group at the adjacent carbon can influence the stereochemical outcome of the cyclization, providing a pathway to enantiomerically enriched spiro compounds. The reaction proceeds via an aldol-type condensation followed by cyclization, leading to the formation of the highly desirable spiro-oxindole framework.

| Reactant 1 | Reactant 2 | Product Scaffold | Key Transformation |

| This compound | Isatin | spiro[piperidine-3,3'-oxindole] | Aldol condensation / Cyclization |

| This compound | N-substituted Isatins | N'-substituted spiro[piperidine-3,3'-oxindole] | Base-catalyzed condensation |

Construction of Polyhydroxylated Piperidines

Polyhydroxylated piperidines, also known as iminosugars, are an important class of compounds that often exhibit potent glycosidase inhibitory activity. The synthesis of these complex molecules can be approached using this compound as a chiral starting material. The synthetic strategy typically involves the stereoselective reduction of the ketone to introduce the first hydroxyl group. Subsequent functional group manipulations, such as stereoselective dihydroxylations of derived alkenes or ring-opening of epoxides, can be employed to install additional hydroxyl groups onto the piperidine ring. The methyl group at the C-3 position serves as a stereodirecting element in these transformations, enabling the synthesis of specific diastereomers of polyhydroxylated piperidines.

Role in the Synthesis of Bridged and Fused Ring Systems

Beyond spirocycles, this compound is instrumental in the synthesis of more complex bridged and fused nitrogen-containing ring systems. These scaffolds are features of many biologically active alkaloids. For instance, derivatives of the piperidone can undergo intramolecular reactions, such as the Mannich reaction, to form bicyclic structures. By introducing an appropriate nucleophilic moiety tethered to the piperidine ring, an intramolecular cyclization onto the ketone or a derived iminium ion can lead to the formation of fused systems like quinolizidines or indolizidines. The stereochemistry of the newly formed ring junction is often controlled by the pre-existing stereocenter at C-3.

Precursor to Diverse Chemical Scaffolds for Further Derivatization

The reactivity of the ketone and the α-protons in this compound allows for its elaboration into a multitude of other chemical scaffolds, serving as a platform for chemical library synthesis and drug discovery. The ketone can be converted into various functional groups, such as alkenes via Wittig-type reactions, or subjected to nucleophilic additions to introduce new substituents. The α-protons can be selectively deprotonated to form enolates, which can then be alkylated, acylated, or used in other carbon-carbon bond-forming reactions. This versatility allows for the diversification of the piperidine core at multiple positions, leading to a wide range of derivatives for biological screening. The tosyl group can be readily removed under reducing conditions, allowing for further functionalization of the nitrogen atom.

| Starting Material | Reagent/Reaction | Resulting Scaffold | Potential for Derivatization |

| This compound | Wittig Reagents | 4-Alkylidene-3-methyl-1-tosylpiperidines | Further modification of the exocyclic double bond |

| This compound | Grignard Reagents | 4-Alkyl-4-hydroxy-3-methyl-1-tosylpiperidines | Dehydration to alkenes, oxidation of secondary alcohols |

| This compound | LDA / Alkyl Halide | 3-Methyl-5-alkyl-1-tosylpiperidin-4-ones | Introduction of diversity at the C-5 position |

| This compound | NaBH4, then Detosylation | 3-Methylpiperidin-4-ol | N-alkylation, N-acylation |

Integration into Total Synthesis Strategies of Complex Nitrogen Heterocycles

The utility of this compound is prominently highlighted in its application in the total synthesis of complex natural products, particularly alkaloids. For example, it can serve as a key building block in the synthesis of quinolizidine alkaloids like (+)-myrtine. In such syntheses, the piperidone is elaborated through a series of stereocontrolled reactions to construct the bicyclic core of the alkaloid. The synthesis might involve an initial functionalization at the C-5 position, followed by the formation of the second ring through an intramolecular cyclization. The defined stereochemistry of the methyl group in the starting material is often crucial for establishing the correct relative and absolute stereochemistry of the final natural product. These synthetic endeavors underscore the importance of this compound as a strategic starting material for achieving complex molecular targets.

Theoretical and Computational Investigations of 3 Methyl 1 Tosylpiperidin 4 One

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. rsc.org This approach is fundamental to understanding a molecule's electronic properties. The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more likely to be reactive.

For 3-Methyl-1-tosylpiperidin-4-one, DFT calculations, such as those using the B3LYP method with a 6-31G(d,p) basis set, can be employed to determine its electronic properties. researchgate.netnih.gov The analysis would involve mapping the electron density distribution and identifying the locations of the HOMO and LUMO. The HOMO is expected to be located around the more electron-rich parts of the molecule, such as the piperidine (B6355638) nitrogen and the oxygen atoms of the sulfonyl group, which can act as electron donors. Conversely, the LUMO is likely centered on electron-deficient sites, such as the carbonyl carbon and the sulfur atom of the tosyl group, which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by studying the interactions between filled and vacant orbitals. nih.gov This analysis can quantify the stabilization energy from hyperconjugation and charge transfer within the molecule, providing insight into the delocalization of electrons and the nature of the chemical bonds.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table illustrates the type of data generated from a DFT study. The values are not from a published study on this specific compound.

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

| NBO Charge on C=O Carbon | +0.55 e | Partial charge indicating electrophilicity |

| NBO Charge on N atom | -0.45 e | Partial charge indicating nucleophilicity/basicity |

Conformational Analysis and Energy Landscapes

The six-membered piperidine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. researchgate.net The specific conformation of this compound is determined by the steric and electronic influences of its substituents: the N-tosyl group and the 3-methyl group.

The N-tosyl group is bulky and its connection to the piperidine nitrogen involves partial double-bond character due to conjugation between the nitrogen's lone pair and the sulfonyl group. nih.gov This introduces planarization strain and can significantly influence the ring's preferred geometry. Studies on related N-acylpiperidones show that electron-withdrawing groups on the nitrogen can lead to the molecule adopting boat or distorted boat conformations instead of the typically more stable chair form. researchgate.netdoi.org

A computational conformational search would identify the possible stable isomers and their relative energies. For this compound, the primary conformers for consideration would be the chair forms with the 3-methyl group in either an axial or equatorial position. The large tosyl group is expected to have a preferred orientation to minimize steric hindrance. The relative stability of these conformers determines the molecule's ground state structure and its accessibility to other shapes, which is crucial for its reactivity. DFT studies on closely related 3-methyl-piperidin-4-one derivatives have revealed the existence of distorted boat conformations, suggesting that the energy landscape of this molecule could be complex. doi.org

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the potential outcomes of a conformational analysis. The values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) | Methyl Group Orientation |

| Chair | 0.00 | -55.5° | Equatorial |

| Chair | +2.5 | +54.8° | Axial |

| Twist-Boat | +5.8 | +30.2° | - |

| Distorted Boat | +4.5 | +45.1° | - |

Computational Studies of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of this compound is key to controlling its chemical transformations. Computational chemistry allows for the exploration of reaction pathways by identifying intermediates and, most importantly, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy and thus the reaction rate.

Potential reactive sites in this compound include:

The Carbonyl Group: Susceptible to nucleophilic addition, reduction, or condensation reactions.

The α-Protons (at C3 and C5): Can be removed by a base to form an enolate, leading to subsequent alkylation or aldol-type reactions.

The Tosyl Group: Can act as a leaving group under certain conditions, though it is generally stable.

A computational study of, for example, the reduction of the carbonyl group by a hydride source would involve mapping the potential energy surface as the nucleophile approaches the carbonyl carbon. The calculation would pinpoint the geometry of the transition state and its associated energy barrier. This information is invaluable for predicting whether a reaction will occur under specific conditions and for understanding the stereochemical outcome (i.e., whether the hydride attacks from the axial or equatorial face of the ring).

Predictive Modeling of Reactivity and Selectivity in this compound Systems

The data from electronic structure and conformational analyses can be used to build predictive models for reactivity and selectivity. By examining the calculated properties, chemists can make informed hypotheses about how the molecule will behave in a chemical reaction.

Regioselectivity: The sites most susceptible to electrophilic or nucleophilic attack can be predicted using calculated electrostatic potential (ESP) maps and frontier molecular orbital densities. For this compound, the ESP map would likely show a positive potential (blue region) around the carbonyl carbon, marking it as the primary site for nucleophilic attack.

Design Principles for Catalytic Transformations

Insights gained from computational studies can guide the design of catalysts to perform specific transformations on this compound. If a desired reaction has a high activation barrier, a catalyst's role is to provide an alternative reaction pathway with a lower energy barrier.

Computational modeling can assist in this process in several ways:

Understanding the Uncatalyzed Reaction: A detailed computational model of the uncatalyzed reaction provides a baseline and highlights the specific interactions that need to be overcome in the transition state.

Catalyst Screening: Different potential catalysts can be modeled in the presence of the substrate. By calculating the new transition state energies, one can screen for catalysts that most effectively stabilize the transition state and lower the activation energy.

Rational Catalyst Design: By analyzing the geometry and electronic structure of the transition state, a chemist can design a catalyst with a specific shape and functional groups that provide optimal non-covalent interactions (e.g., hydrogen bonding, electrostatic stabilization) to stabilize it. This rational, model-driven approach is more efficient than experimental trial-and-error.

For instance, to achieve a stereoselective reduction of the carbonyl group, one might design a chiral catalyst that preferentially blocks one face of the piperidone ring, forcing the reactant to approach from the other side. Computational docking and transition state modeling would be essential to optimizing the catalyst's structure for maximum efficiency and selectivity.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation in 3 Methyl 1 Tosylpiperidin 4 One Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of 3-Methyl-1-tosylpiperidin-4-one. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, allowing for the determination of a molecule's elemental formula. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. In the synthesis of piperidinone derivatives, HRMS is used to verify the identity of the final product by comparing the experimentally measured mass with the theoretically calculated value. researchgate.net

Beyond simple product confirmation, advanced HRMS techniques like Parallel Reaction Monitoring (PRM) offer powerful capabilities for reaction monitoring. nih.gov PRM, often performed on quadrupole-equipped Orbitrap mass spectrometers, combines a targeted precursor ion selection with high-resolution, high-accuracy analysis of all resulting product ions simultaneously. nih.govnih.gov This allows researchers to track the formation of this compound and potential byproducts in real-time, providing valuable mechanistic insights and aiding in the optimization of reaction conditions. The high selectivity of PRM minimizes interferences from complex sample matrices, yielding clean and reliable quantitative data. nih.gov

Table 1: Example of HRMS Data for Product Confirmation

| Compound | Formula | Calculated Mass (m/z) [M+H]⁺ | Observed Mass (m/z) [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₃H₁₇NO₃S | 268.0949 | 268.0952 | 1.1 |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed covalent structure and relative stereochemistry of this compound. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom.

To unravel the complex spin systems and spatial relationships within the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton connectivity within the piperidinone ring and the tosyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹³C spectrum. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This is a critical technique for stereochemical assignment. ipb.pt NOESY detects protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY experiments can determine the relative orientation (cis or trans) of the methyl group at the C3 position with respect to other protons on the piperidinone ring, thereby establishing its conformation. ipb.pt

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 2-CH₂ | ~3.6 | ~55 | 3-CH | 3-CH, 6-CH₂ |

| 3-CH | ~2.8 | ~45 | 2-CH₂, 3-CH₃ | 2-CH₂, 5-CH₂ |

| 3-CH₃ | ~1.1 | ~15 | 3-CH | 2-CH₂, 5-CH₂ |

| C=O (4) | - | ~208 | - | - |

| 5-CH₂ | ~2.5 | ~40 | 6-CH₂ | 3-CH, 3-CH₃, 6-CH₂ |

| 6-CH₂ | ~3.2 | ~50 | 5-CH₂ | 2-CH₂, 5-CH₂ |

| Tosyl - CH₃ | ~2.4 | ~21 | - | Tosyl - Ar-H |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de For a chiral compound like this compound, this technique can unambiguously establish its absolute configuration, provided a suitable single crystal can be grown. researchgate.net The analysis of a high-quality crystal provides precise atomic coordinates, bond lengths, and bond angles. nih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, which causes slight intensity differences between specific pairs of reflections (Bijvoet pairs). nih.gov For organic molecules composed primarily of light atoms (C, H, N, O), this effect can be weak. The presence of a heavier atom like sulfur in the tosyl group of this compound enhances this effect, making a reliable assignment more feasible. The Flack parameter is a value refined during the analysis that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. nih.gov The resulting crystallographic data also reveals the conformation of the piperidinone ring (e.g., chair, boat) in the solid state. nih.gov

Table 3: Typical Crystallographic Data Obtained for a Piperidinone Derivative

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| Ring Conformation | Chair | The 3D shape of the piperidinone ring |

| Flack Parameter | 0.02(4) | Confirms absolute configuration |

| R-factor | < 0.05 | Quality of fit between experimental and calculated data |

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, Chiral HPLC)

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating its isomers. High-Performance Liquid Chromatography (HPLC) is routinely used for purity evaluation, typically employing a reverse-phase column (like C18) and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com This method can effectively separate the target compound from starting materials, reagents, and most non-isomeric byproducts.

When dealing with stereoisomers, Chiral HPLC is the method of choice. sigmaaldrich.com Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for a broad range of chiral compounds. nih.gov The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions (normal phase, reverse phase, or polar organic) to achieve baseline resolution of the enantiomers. nih.govmdpi.com This technique is not only crucial for determining the enantiomeric excess (ee) of a stereoselective synthesis but also for providing pure enantiomers for further study. researchgate.net

Table 4: Example of Chiral HPLC Method for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | Cellulose-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 2.0 |

Future Perspectives and Challenges in 3 Methyl 1 Tosylpiperidin 4 One Chemistry

Exploration of Novel Reactivity Patterns and Underexplored Functionalizations

The 3-Methyl-1-tosylpiperidin-4-one scaffold possesses multiple reactive sites that offer a rich playground for chemical exploration. While classical reactions like the Mannich condensation have been well-established for the synthesis of related piperidin-4-ones, there is considerable room to explore novel reactivity patterns. rdd.edu.iq Future research will likely delve into hetero-Diels-Alder reactions to construct the dihydropyridone core with high levels of regio- and stereocontrol. rdd.edu.iq

Furthermore, the functionalization of the piperidine (B6355638) ring at positions other than the well-explored C2 and C6 is a key area for development. This includes the development of selective C-H activation methods to introduce new substituents directly onto the carbon backbone, as well as novel reactions at the nitrogen and carbonyl group. The synthesis of derivatives with diverse functionalities, such as oximes and thiosemicarbazones, has already shown promise in generating compounds with interesting biological properties and represents a continuing avenue of investigation. researchgate.net

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For this compound, achieving a scalable and cost-effective synthesis is crucial for its potential applications. A concise and stereoselective synthesis of related optically pure aminopiperidines has been reported, highlighting the importance of developing robust and reproducible methods suitable for large-scale operations. researchgate.net

Process optimization will involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing production costs. The development of purification methods that are amenable to large-scale production, such as crystallization-induced resolution or the use of salifying agents like 2,4,6-trinitrophenol or tartaric acid followed by dissociation, will also be critical. google.com

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automation and continuous flow chemistry is revolutionizing synthetic chemistry by enabling rapid reaction optimization, increased safety, and enhanced reproducibility. researchgate.netrsc.org For the synthesis of this compound and its derivatives, automated platforms can be employed to perform multistep syntheses in a "telescoped" manner, where the output of one reaction flows directly into the next, minimizing manual handling and purification steps. researchgate.netrsc.org

Flow chemistry, in particular, offers precise control over reaction parameters and allows for the safe handling of reactive intermediates. chemrxiv.orgfu-berlin.de The modular nature of flow systems allows for the easy reconfiguration of synthetic routes, facilitating the rapid generation of libraries of this compound derivatives for screening purposes. chemrxiv.orgfu-berlin.de The challenge lies in adapting existing batch chemistries to continuous flow processes and developing the necessary online monitoring and control strategies for robust and reliable production. researchgate.net

Computational Design of New this compound Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be used to design new derivatives with specific, tailored reactivity. By employing quantum mechanical calculations and molecular modeling, chemists can predict the electronic and steric properties of different substituted piperidinones, allowing for the rational design of molecules with desired reactivity profiles.

For instance, computational studies can help in understanding the factors that govern the stereoselectivity of reactions, guiding the design of chiral catalysts or substrates to achieve high levels of enantiopurity. This in silico approach can significantly reduce the number of experiments required, accelerating the discovery of new and useful derivatives.

Expansion of Applications in Complex Chemical Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules, including pharmacologically active compounds. google.com The piperidine ring is a common structural motif in many natural products and drug candidates. rdd.edu.iq Future work will undoubtedly focus on expanding the use of this building block in the total synthesis of complex natural products and in the development of new pharmaceutical agents.

The strategic introduction of the 3-methyl group provides a handle for controlling the stereochemistry of subsequent transformations, making it a valuable chiral building block. The development of new synthetic methodologies and a deeper understanding of its reactivity will unlock new possibilities for its application in areas such as medicinal chemistry, agrochemistry, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.